[Amino(3-hydroxyphenyl)methyl]phosphonic acid
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Overview
Description
[Amino(3-hydroxyphenyl)methyl]phosphonic acid is a chemical compound characterized by the presence of an amino group, a hydroxyphenyl group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(3-hydroxyphenyl)methyl]phosphonic acid typically involves the reaction of 3-hydroxybenzaldehyde with aminomethylphosphonic acid. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The process may include steps such as esterification, hydrolysis, and purification to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[Amino(3-hydroxyphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[Amino(3-hydroxyphenyl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [Amino(3-hydroxyphenyl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the hydroxyphenyl group.
Hydroxyphosphonic acid: Contains a hydroxy group but lacks the amino group.
Phosphonic acid derivatives: Various derivatives with different substituents on the phosphonic acid group.
Uniqueness
[Amino(3-hydroxyphenyl)methyl]phosphonic acid is unique due to the presence of both amino and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler phosphonic acid derivatives .
Properties
CAS No. |
63207-59-0 |
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Molecular Formula |
C7H10NO4P |
Molecular Weight |
203.13 g/mol |
IUPAC Name |
[amino-(3-hydroxyphenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10NO4P/c8-7(13(10,11)12)5-2-1-3-6(9)4-5/h1-4,7,9H,8H2,(H2,10,11,12) |
InChI Key |
WZTKTGLARJTKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(N)P(=O)(O)O |
Origin of Product |
United States |
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